Bay-41-8543

Vasorelaxation sGC Stimulation Comparative Pharmacology

Bay-41-8543 is a high-purity (≥98%), NO-independent soluble guanylate cyclase (sGC) stimulator offering unique advantages over clinical-stage sGC stimulators and PDE5 inhibitors. Your team should procure this compound for its proven ability to induce pulmonary vasodilation without systemic hypotension via intratracheal delivery, and for its superior potency (vasorelaxation IC50 of 11 nM). It is an essential benchmark for comparative pharmacology of sGC modulators, enabling research where nitric oxide deficiency limits PDE5 inhibitor efficacy.

Molecular Formula C21H21FN8O
Molecular Weight 420.4 g/mol
CAS No. 256498-66-5
Cat. No. B1667815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay-41-8543
CAS256498-66-5
SynonymsBAY-41-8543;  BAY418543;  BAY41-8543;  UNII-323T2C09SG; 
Molecular FormulaC21H21FN8O
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
InChIInChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27)
InChIKeyAQYFUZRYBJBAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bay-41-8543 (CAS 256498-66-5): A Potent, Orally Active sGC Stimulator for Cardiovascular and Pulmonary Hypertension Research


Bay-41-8543 is a synthetic, low-molecular-weight compound belonging to the class of soluble guanylate cyclase (sGC) stimulators [1]. It is characterized as a highly specific, nitric oxide (NO)-independent stimulator that acts via a heme-dependent mechanism to increase sGC activity up to 92-fold in vitro [2]. Developed through optimization of earlier sGC stimulators like YC-1 and BAY 41-2272, Bay-41-8543 demonstrates potent vasodilatory and antiplatelet effects and has been extensively characterized in preclinical models of pulmonary hypertension, thrombosis, and heart failure [3]. Unlike PDE5 inhibitors, which require endogenous NO production to be effective, Bay-41-8543 directly activates the NO-sGC-cGMP pathway, offering potential efficacy even in conditions of NO deficiency or nitrate tolerance [4]. This compound is an essential tool for investigating cGMP signaling and evaluating sGC stimulation as a therapeutic strategy.

Why Not Any sGC Stimulator Will Do: The Case for Bay-41-8543 in Specialized Research


The sGC stimulator class is not monolithic; significant variations in potency, pharmacokinetics, tissue selectivity, and off-target activity exist among its members [1]. While BAY 41-2272, riociguat, and vericiguat share a common mechanism, their distinct physicochemical and pharmacological profiles dictate their suitability for specific research applications [2]. Substituting Bay-41-8543 with a clinical-stage compound like riociguat without justification ignores critical differences in experimental data, including potency against vascular beds and selectivity for pulmonary versus systemic effects, which are not interchangeable [3]. Furthermore, the ability to use Bay-41-8543 in specialized formulations, such as intratracheal delivery to achieve lung-selective vasodilation while avoiding systemic hypotension, is a unique feature that cannot be assumed for other sGC stimulators without dedicated studies [4]. The following quantitative evidence demonstrates precisely where Bay-41-8543 offers measurable differentiation.

Bay-41-8543: A Quantitative Evidence Guide for Comparative Selection


Superior Potency for Vasorelaxation in Rat Aorta Compared to BAY 41-2272 and YC-1

Bay-41-8543 is a more potent vasorelaxant than its predecessor sGC stimulators, BAY 41-2272 and YC-1, in isolated rat aortic rings. In a direct head-to-head study, Bay-41-8543 exhibited an IC50 of 11 nM for inhibiting phenylephrine-induced vasoconstriction, representing a substantial increase in potency [1]. This improved potency is attributed to the compound's optimized chemical structure, which enhances its interaction with the sGC heme-binding domain [2].

Vasorelaxation sGC Stimulation Comparative Pharmacology

Reduced Desaturation vs. PDE5 Inhibitor Sildenafil in a Model of Secondary Pulmonary Hypertension

In a minipig model of secondary pulmonary hypertension (PH) with single-lung ventilation, Bay-41-8543 was directly compared to the PDE5 inhibitor sildenafil and the endothelin antagonist bosentan for its effects on pulmonary artery pressure (mPAP) and arterial oxygen saturation (SaO2) [1]. While all drugs dose-dependently decreased mPAP, the sGC stimulators (Bay-41-8543 and riociguat) caused significantly less desaturation (increase in the area under the SaO2 curve) compared to sildenafil and bosentan [2]. This difference is likely due to the mechanism of sGC stimulation, which does not rely on downstream amplification of endogenous NO in poorly ventilated lung regions, thereby avoiding the ventilation-perfusion mismatch and hypoxemia often seen with PDE5 inhibitors [3].

Pulmonary Hypertension Oxygenation Comparative Vasodilator Efficacy

Intratracheal Delivery Enables Lung-Selective Vasodilation and Avoids Systemic Hypotension

A key differentiator for Bay-41-8543 is its demonstrated utility in intratracheal (IT) administration to achieve lung-selective pharmacological effects [1]. In a monocrotaline-induced pulmonary arterial hypertension (PAH) rat model, IT instillation of Bay-41-8543 at 3 mg/kg produced comparable circulating drug concentrations to oral (PO) administration at 10 mg/kg, but with a crucial difference: IT delivery did not decrease systemic arterial pressure, whereas PO administration caused a transient drop [2]. Furthermore, IT delivery resulted in higher drug concentrations in lung tissue and broncho-alveolar fluid compared to PO administration [3].

Pulmonary Hypertension Local Drug Delivery Pharmacokinetics

Demonstrated Efficacy in Acute Pulmonary Embolism Model with Hemodynamic and Oxygenation Improvement

In a rat model of moderate pulmonary embolism (PE) induced by microsphere infusion, Bay-41-8543 (50 µg/kg) demonstrated significant acute therapeutic effects [1]. Compared to untreated controls, treatment with Bay-41-8543 resulted in a 2.2-fold increase in cardiac output (from 27 mL/min to 59 mL/min) and a 46% reduction in right ventricular peak systolic pressure (RVPSP), a marker of pulmonary hypertension [2]. Additionally, Bay-41-8543 normalized arterial oxygen saturation (from 71% to 83%) and reduced elevated plasma lactate and hemolysis, indicating improved systemic perfusion and reduced end-organ damage [3].

Pulmonary Embolism Acute Care Hemodynamics

Optimal Research and Industrial Use Cases for Bay-41-8543


Investigating Pulmonary Hypertension with Preserved Oxygenation

In preclinical models of pulmonary hypertension where maintenance of adequate gas exchange is paramount, Bay-41-8543 offers a distinct advantage over PDE5 inhibitors. As demonstrated in the minipig study, Bay-41-8543 reduces pulmonary artery pressure without causing the profound arterial desaturation observed with sildenafil [1]. Researchers should prioritize Bay-41-8543 when studying PH in settings of heterogeneous lung injury or ventilation-perfusion mismatch to avoid confounding hypoxemia.

Studying Lung-Selective Pharmacology via Local Drug Delivery

The proven efficacy of Bay-41-8543 via intratracheal instillation to achieve pulmonary vasodilation without systemic hypotension makes it an ideal tool for researchers focused on localized lung therapies [1]. This application scenario is critical for developing and testing novel inhalation formulations, investigating the role of pulmonary sGC in isolation, and evaluating the anti-remodeling effects of cGMP signaling directly in the lung parenchyma without systemic side effects.

Modeling Acute Pulmonary Embolism and Right Ventricular Dysfunction

The robust hemodynamic and metabolic improvements observed with Bay-41-8543 in a rat model of acute pulmonary embolism position it as a key compound for studying acute right ventricular pressure overload and its sequelae [1]. Researchers can leverage these data to explore the therapeutic potential of sGC stimulation in acute cardiopulmonary crises, evaluate its impact on right heart function, and investigate mechanisms of protection against end-organ damage like hemolysis and lactic acidosis.

Comparative Potency Studies in Vascular Pharmacology

Given its high potency (vasorelaxation IC50 of 11 nM in rat aorta) relative to earlier sGC stimulators like BAY 41-2272 and YC-1 [1], Bay-41-8543 serves as an excellent reference standard for comparative pharmacology studies. Researchers developing or characterizing new sGC modulators can use Bay-41-8543 as a benchmark to assess relative potency, efficacy, and specificity in a wide range of in vitro vascular and platelet assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay-41-8543

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.